3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine FAUC-113 is a Dopamine D4 receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 221470-50-4
VCID: VC0527789
InChI: InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl
Molecular Formula: C18H19ClN4
Molecular Weight: 326.8 g/mol

3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine

CAS No.: 221470-50-4

Inhibitors

VCID: VC0527789

Molecular Formula: C18H19ClN4

Molecular Weight: 326.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine - 221470-50-4

CAS No. 221470-50-4
Product Name 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
IUPAC Name 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine
Standard InChI InChI=1S/C18H19ClN4/c19-16-4-6-17(7-5-16)22-11-9-21(10-12-22)14-15-13-20-23-8-2-1-3-18(15)23/h1-8,13H,9-12,14H2
Standard InChIKey XVPRVMIFXXOEFR-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl
Canonical SMILES C1CN(CCN1CC2=C3C=CC=CN3N=C2)C4=CC=C(C=C4)Cl
Appearance Solid powder
Description FAUC-113 is a Dopamine D4 receptor antagonist.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(4-(4-chlorophenyl)piperazinylmethyl)pyrazolo(1,5-a)pyridine
3-4ClPhPipPP
FAUC 113
FAUC-113
Reference 1: Lanig H, Utz W, Gmeiner P. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. J Med Chem. 2001 Apr 12;44(8):1151-7. PubMed PMID: 11312915.
2: Prante O, Hocke C, Löber S, Hübner H, Gmeiner P, Kuwert T. Tissue distribution of radioiodinated FAUC113: assessment of a pyrazolo(1,5-a) pyridine based dopamine D4 receptor radioligand candidate. Nuklearmedizin. 2006;45(1):41-8. PubMed PMID: 16493513.
3: Löber S, Aboul-Fadl T, Hübner H, Gmeiner P. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. Bioorg Med Chem Lett. 2002 Feb 25;12(4):633-6. PubMed PMID: 11844688.
4: Feng Z, Hou T, Li Y. Structure-based drug design for dopamine D3 receptor. Comb Chem High Throughput Screen. 2012 Dec;15(10):775-91. PubMed PMID: 22931309.
5: Löber S, Hübner H, Gmeiner P. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorg Med Chem Lett. 1999 Jan 4;9(1):97-102. PubMed PMID: 9990464.
PubChem Compound 10404144
Last Modified Nov 11 2021
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